molecular formula C10H12N2O6 B14274263 2,4,6-Trihydroxy-3-nitro-N-propylbenzamide CAS No. 126395-17-3

2,4,6-Trihydroxy-3-nitro-N-propylbenzamide

Cat. No.: B14274263
CAS No.: 126395-17-3
M. Wt: 256.21 g/mol
InChI Key: JUJLLFXMJMSYBD-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxy-3-nitro-N-propylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of benzamide, featuring three hydroxyl groups and a nitro group attached to the benzene ring, along with a propyl group attached to the amide nitrogen. This compound has garnered interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitrobenzoyl chloride with a suitable amine, such as propylamine, under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality 2,4,6-Trihydroxy-3-nitro-N-propylbenzamide.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxy-3-nitro-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Acidic or basic conditions, along with appropriate catalysts, are used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of esters or ethers, depending on the substituents introduced.

Scientific Research Applications

2,4,6-Trihydroxy-3-nitro-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxy-3-nitro-N-propylbenzamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on proteases is attributed to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The presence of hydroxyl and nitro groups enhances its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of hydroxyl, nitro, and propyl groups on the benzamide scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

126395-17-3

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

2,4,6-trihydroxy-3-nitro-N-propylbenzamide

InChI

InChI=1S/C10H12N2O6/c1-2-3-11-10(16)7-5(13)4-6(14)8(9(7)15)12(17)18/h4,13-15H,2-3H2,1H3,(H,11,16)

InChI Key

JUJLLFXMJMSYBD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O

Origin of Product

United States

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